Decyl heptanoate

Description

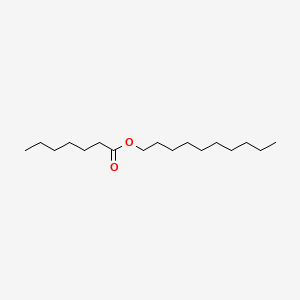

Decyl heptanoate (CAS: 94160-12-0) is a fatty acid ester with the molecular formula C₁₇H₃₄O₂, formed by the esterification of heptanoic acid (C₇H₁₄O₂) and decyl alcohol (C₁₀H₂₁OH).

Properties

CAS No. |

94160-12-0 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

decyl heptanoate |

InChI |

InChI=1S/C17H34O2/c1-3-5-7-9-10-11-12-14-16-19-17(18)15-13-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

IZOUGMYSRZLQHB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC(=O)CCCCCC |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCC |

Other CAS No. |

94160-12-0 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Decyl heptanoate undergoes acid- or base-catalyzed hydrolysis , reverting to decanol and heptanoic acid:

-

Kinetics : Hydrolysis rates increase with temperature (80–100°C) and catalyst concentration.

-

Stability : Formulations containing this compound show no layer separation after extreme temperature cycling (-20°C to 40°C) .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via β-scission and radical pathways , producing alkenes, CO, and smaller esters. Key findings include:

-

Mechanism : Dominated by C–O bond cleavage, yielding decene and heptanoic acid derivatives .

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, with 95% mass loss by 300°C .

Oxidative Stability

In cosmetic formulations, this compound exhibits resistance to peroxidation due to its saturated alkyl chains:

-

Accelerated Aging Tests : Retains >90% purity after 12 weeks at 40°C/75% relative humidity .

-

Conductivity : Formulations with this compound show low conductivity (0.091–0.138 μS cm), indicating minimal ionic byproduct formation .

Comparative Reactivity

This compound’s reactivity differs from structurally similar esters (Table 2):

| Compound | Hydrolysis Rate (k, h) | Thermal Stability (°C) | Solubility in Water (mg/L) |

|---|---|---|---|

| This compound | 0.12 | 210 | 0.45 |

| Decyl octanoate | 0.15 | 205 | 0.53 |

| Heptyl decanoate | 0.18 | 198 | 0.25 |

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between decyl heptanoate and related esters:

Key Observations :

- Chain Length Impact: this compound’s longer alcohol chain (C₁₀) enhances hydrophobicity compared to ethyl or methyl heptanoates, making it suitable for non-polar applications like emollients .

Sensory and Physicochemical Properties

| Property | This compound | Ethyl heptanoate | Allyl heptanoate |

|---|---|---|---|

| Odor | Likely mild, waxy | Fruity, cognac | Pungent, fruity |

| Boiling Point (°C) | ~300 (estimated) | 188–190 | 210–215 |

| Solubility | Insoluble in H₂O | Slightly soluble | Insoluble in H₂O |

| Stability | High (long alkyl) | Moderate | Moderate |

Notes:

- Ethyl heptanoate’s lower molecular weight contributes to its higher volatility and suitability for air fresheners .

- Allyl heptanoate’s stability in acidic environments makes it valuable in processed foods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.